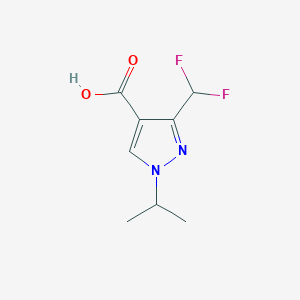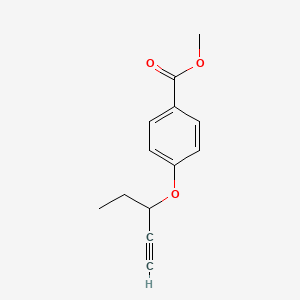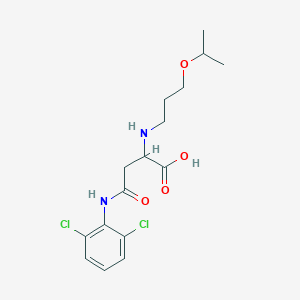![molecular formula C17H20N2O2S B2607746 1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899973-52-5](/img/structure/B2607746.png)
1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Activity
A significant application of this compound is in the field of antiviral research. It has been identified as part of a class of compounds known as dihydroalkoxybenzyloxopyrimidines (DABOs), which are non-nucleoside reverse transcriptase inhibitors. These compounds have been studied for their potential in inhibiting HIV-1 multiplication. In vitro studies have shown that thio analogues of DABOs, which include compounds like the one , are up to 10 times more potent than their alkyloxy counterparts in inhibiting HIV-1 (Mai et al., 1995).
Synthesis and Biological Potency
Another area of research involving this compound is its synthesis for potential biological applications. Novel methods of synthesizing various derivatives of the compound have been explored, with an aim to enhance its biological activity. This includes creating thio analogues and studying their antibacterial and antifungal activities, which have shown promising results (Srinivas et al., 2008).
Chemical Properties and Synthesis Techniques
Research has also focused on the chemical properties and synthesis techniques of pyrimidin-2(5H)-one derivatives. Studies have investigated various methods for creating these compounds, examining their properties and potential for further chemical manipulation. This research is essential for understanding how to effectively produce and use these compounds in medical and scientific applications (Yount & Metzler, 1959).
Application in HIV-1 Inhibition
Further studies have elaborated on the use of S-DABOs, a category that includes this compound, in HIV-1 inhibition. These studies have shown that chemical modifications at various positions of the pyrimidine ring can enhance antiretroviral activity, indicating the compound’s potential in HIV treatment (Mai et al., 1997).
Development of Novel Inhibitors
The compound has been instrumental in the development of novel inhibitors targeting the nonnucleoside inhibitor binding site of HIV reverse transcriptase. This research has shown that derivatives of DABO, including this compound, have potent inhibitory activity against HIV at nanomolar concentrations (Sudbeck et al., 1998).
Comparison with Other Derivatives
Comparative studies have also been conducted to assess the properties of this compound against its positional isomers and benzo isosteres. These studies provide insights into the differences in biological activity based on the position of the sulfur atom and other structural variations (Zadorozhny et al., 2010).
Antitumor Activity
Research into the antitumor properties of derivatives of this compound has also been carried out. These studies have shown significant activity against specific types of cancer, further highlighting the compound's potential in medical applications (Grivsky et al., 1980).
特性
IUPAC Name |
1-(2-hydroxyethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-5-7-13(8-6-12)11-22-16-14-3-2-4-15(14)19(9-10-20)17(21)18-16/h5-8,20H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLBRJCXMVZSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
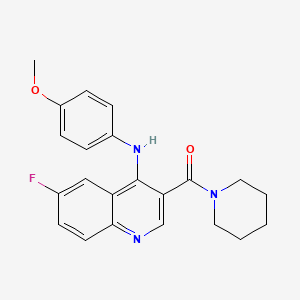
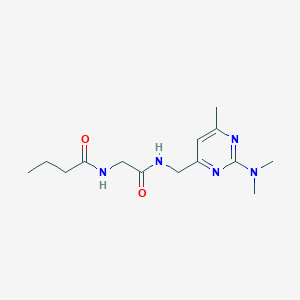
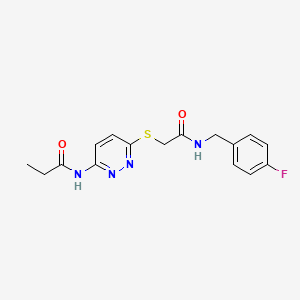
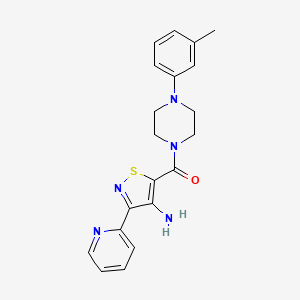
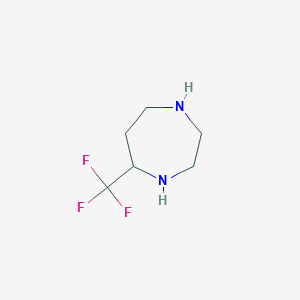

![diethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2607676.png)
![4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate](/img/structure/B2607677.png)
![6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B2607678.png)
